![molecular formula C19H20N5O3+ B13834519 [8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium CAS No. 30075-29-7](/img/structure/B13834519.png)
[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium: is a synthetic organic compound known for its vibrant color and potential applications in various scientific fields. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The compound’s structure includes a naphthalene ring system, which contributes to its stability and unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-2-nitroaniline. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-hydroxy-2-naphthyltrimethylammonium in an alkaline medium. This step forms the azo linkage, resulting in the formation of the desired azo dye.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pH, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions typically target the azo group, resulting in the cleavage of the -N=N- bond and formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts and elevated temperatures.
Major Products
Oxidation: Various quinones and other oxidized derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Substituted derivatives depending on the specific electrophile used.
科学研究应用
[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium: has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The mechanism of action of [8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to proteins and nucleic acids, altering their structure and function.
Pathways Involved: It can interfere with cellular signaling pathways, leading to changes in gene expression and cellular metabolism.
相似化合物的比较
[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium: is unique compared to other azo dyes due to its specific structural features and properties. Similar compounds include:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in lipid staining.
These compounds share the azo group but differ in their specific applications and chemical properties, highlighting the uniqueness of This compound in various scientific and industrial contexts.
属性
CAS 编号 |
30075-29-7 |
|---|---|
分子式 |
C19H20N5O3+ |
分子量 |
366.4 g/mol |
IUPAC 名称 |
[8-[(4-amino-2-nitrophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium |
InChI |
InChI=1S/C19H19N5O3/c1-24(2,3)14-7-4-12-5-9-18(25)19(15(12)11-14)22-21-16-8-6-13(20)10-17(16)23(26)27/h4-11H,1-3H3,(H2-,20,21,22,25)/p+1 |
InChI 键 |
ACJZSAIXKMKOEZ-UHFFFAOYSA-O |
规范 SMILES |
C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


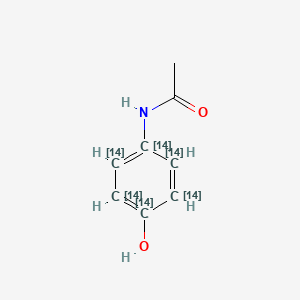

![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
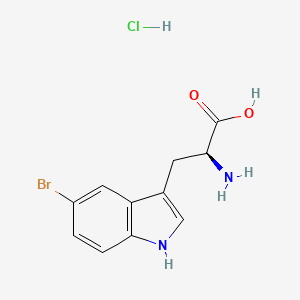


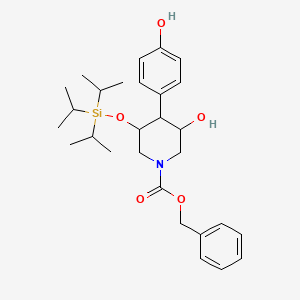
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
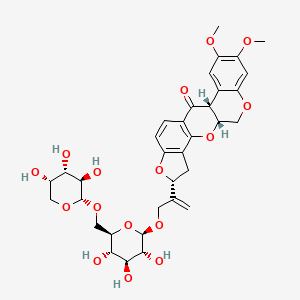
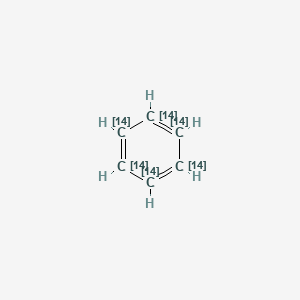
![7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)

